2-Hydroxy-6-methoxyphenylboronic acid
Description
Significance of Arylboronic Acids in Modern Organic Chemistry and Related Disciplines
Arylboronic acids, characterized by an aromatic ring bonded to a boronic acid functional group (-B(OH)₂), are foundational reagents in modern organic synthesis. wikipedia.org Their prominence stems largely from their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. nih.govlibretexts.org This Nobel Prize-winning reaction is celebrated for its mild conditions, high functional group tolerance, and the general stability and low toxicity of the boronic acid reagents. nih.govrsc.org These characteristics make it a favored method for constructing complex molecular architectures, including biaryls, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials. illinois.educhemicalbook.com
Beyond the Suzuki coupling, the applications of arylboronic acids are extensive. researchgate.net They participate in a variety of other transition-metal-catalyzed reactions, including Chan-Lam (for C-N and C-O bond formation) and Liebeskind-Srogl couplings. wikipedia.org Furthermore, recent research has highlighted their capacity to act as aryl radical precursors, opening new pathways for chemical synthesis. rsc.orgrsc.org In materials science, the ability of boronic acids to form reversible covalent bonds with diols is exploited in the design of self-healing hydrogels and stimuli-responsive materials. rsc.org Their unique binding properties also make them useful in the development of chemical sensors, particularly for saccharides. wikipedia.org
Unique Structural Features and Research Interest in 2-Hydroxy-6-methoxyphenylboronic Acid
The research appeal of this compound lies in its specific substitution pattern. The molecule consists of a benzene (B151609) ring functionalized with a boronic acid group, a hydroxyl (-OH) group at the ortho-position (carbon 2), and a methoxy (B1213986) (-OCH₃) group at the other ortho-position (carbon 6).
The key feature is the ortho-hydroxyl group. Its proximity to the boronic acid moiety allows for the potential formation of an intramolecular hydrogen bond or dative B-O bond. This interaction can influence the compound's reactivity, acidity, and conformational preferences. Such ortho-substituted phenylboronic acids have been subjects of mechanistic studies to understand how these intramolecular interactions affect reaction outcomes. For instance, in Suzuki-Miyaura reactions, the presence of an ortho-substituent like a methoxy group can introduce steric hindrance and potentially direct the regioselectivity of the coupling process. beilstein-journals.orgresearchgate.net The combination of both a hydroxyl and a methoxy group ortho to the boronic acid presents a unique electronic and steric environment, making it a specific tool for synthesizing highly substituted and sterically hindered biaryl compounds.
Overview of Key Academic Research Domains for this compound
The principal application of this compound in academic research is as a specialized building block in organic synthesis, primarily through the Suzuki-Miyaura cross-coupling reaction. Researchers utilize this compound to introduce the 2-hydroxy-6-methoxyphenyl motif into more complex molecules.
This functionality is particularly relevant in the synthesis of natural products and their analogues. Many biologically active natural products feature complex, oxygenated aromatic cores. nih.gov The use of this compound provides a direct route to installing a specific, highly functionalized aromatic ring. For example, its structural elements are found within larger, more complex natural products like certain azaphilones or anthraquinones, where substituted phenyl rings are key components. nih.govresearchgate.net The ability to construct these target molecules through convergent strategies, where complex fragments are synthesized separately and then joined, is a cornerstone of modern total synthesis, and the Suzuki-Miyaura reaction with reagents like this compound is a critical enabler of this approach. unimelb.edu.au
While its primary role is in synthetic methodology, the underlying structural motifs it helps create are of interest in medicinal chemistry and materials science. The resulting biaryl structures containing ortho-hydroxyl and methoxy groups can exhibit unique photophysical properties or biological activities, driving their synthesis for further investigation.
Properties
IUPAC Name |
(2-hydroxy-6-methoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,9-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPZBEJPVPNAQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1OC)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301272419 | |
| Record name | Benzeneboronic acid, 2-hydroxy-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98546-52-2 | |
| Record name | Benzeneboronic acid, 2-hydroxy-6-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98546-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneboronic acid, 2-hydroxy-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Hydroxy 6 Methoxyphenylboronic Acid and Its Derivatives
Established Synthetic Routes for 2-Hydroxy-6-methoxyphenylboronic Acid
The synthesis of arylboronic acids, including this compound, has traditionally relied on several robust and well-documented organometallic reactions. These methods typically involve the conversion of an aryl halide into a more reactive intermediate that can then be treated with a boron-containing electrophile.
Approaches Utilizing Grignard Reagents and Boron Reagents
The Grignard reaction is a classic and widely used method for forming carbon-carbon and carbon-heteroatom bonds. The synthesis of arylboronic acids via this approach involves the initial formation of an aryl Grignard reagent from the corresponding aryl halide (typically a bromide or iodide) and magnesium metal. google.comethz.ch This organomagnesium intermediate is then reacted with a trialkyl borate (B1201080), such as trimethyl borate, followed by acidic hydrolysis to yield the desired boronic acid. chemicalbook.comwisc.edu
A general procedure for a related compound, 2-methoxyphenylboronic acid, starts with the reaction of 2-methoxybromobenzene with magnesium turnings in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to form 2-methoxyphenylmagnesium bromide. chemicalbook.com This Grignard reagent is subsequently added to a solution of trimethyl borate at low temperatures. The reaction mixture is then hydrolyzed with an acid, such as dilute hydrochloric acid, to produce the final boronic acid product. chemicalbook.com For more complex substrates, additives like anhydrous lithium chloride can be employed to improve the yield and reproducibility of the Grignard reagent formation. google.com The reaction is sensitive to moisture and requires anhydrous conditions for optimal performance.
Table 1: Representative Grignard-based Synthesis of an Arylboronic Acid
| Step | Reactants | Reagents | Product of Step |
|---|---|---|---|
| 1. Grignard Formation | 2-Methoxybromobenzene | Magnesium, Tetrahydrofuran (THF) | 2-Methoxyphenylmagnesium bromide |
| 2. Borylation | 2-Methoxyphenylmagnesium bromide | Trimethyl borate | Boronate ester intermediate |
| 3. Hydrolysis | Boronate ester intermediate | Dilute Hydrochloric Acid | 2-Methoxyphenylboronic acid |
This table illustrates a typical sequence for synthesizing a methoxyphenylboronic acid using the Grignard method. chemicalbook.com
Procedures Involving Lithium-Halogen Exchange
Lithium-halogen exchange is another powerful technique for preparing organolithium reagents, which can then be used to synthesize boronic acids. numberanalytics.com This reaction is particularly useful when Grignard formation is problematic and is known for its high speed, often occurring faster than proton transfer. harvard.eduprinceton.edu The process involves treating an aryl halide with an organolithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures in an ethereal solvent. ethz.ch The rate of exchange is dependent on the halogen, with the reactivity order being I > Br > Cl. princeton.edu
In a typical synthesis, the aryl halide precursor to this compound would be dissolved in a solvent like THF and cooled to a low temperature (e.g., -78 °C). An equivalent of n-BuLi is then added, leading to the rapid exchange of the halogen atom for a lithium atom. researchgate.net This newly formed aryllithium species is then quenched with an electrophilic boron source, such as trimethyl borate, to form the boronate ester. Subsequent acidic workup liberates the final this compound. The use of microfluidic devices has been shown to significantly accelerate these reactions, completing the exchange and subsequent quenching in seconds with high yields. researchgate.net
Direct Boronylation via Transition Metal-Catalyzed C-H Functionalization
More modern approaches bypass the need for pre-functionalized aryl halides by directly converting a C-H bond into a C-B bond. This strategy, known as C-H functionalization or borylation, is highly atom-economical. chemistryviews.org Iridium-catalyzed ortho-borylation of phenols is a particularly relevant method for synthesizing compounds like this compound. nih.govmsu.edu The hydroxyl group of the phenol (B47542) directs the iridium catalyst to the ortho C-H bond.
In these reactions, a phenol derivative is treated with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or bis(ethylene glycol)diboron (B₂eg₂), in the presence of an iridium catalyst and a ligand, often a bipyridine derivative. nih.govmsu.edu The choice of diboron reagent can be critical for achieving high regioselectivity. For instance, studies have shown that using B₂eg₂ can favor borylation ortho to a hydroxyl group over other positions, a selectivity attributed to favorable electrostatic interactions between the substrate and the catalyst complex. nih.govmsu.edu
Palladium-Catalyzed Coupling Strategies for Arylboronic Acid Synthesis
Palladium catalysis is central to modern organic synthesis, and it offers direct routes to arylboronic acids from aryl halides. nih.gov One such method involves the coupling of an aryl chloride with tetrahydroxydiboron (B82485) (B₂(OH)₄) using a palladium catalyst. nih.gov This approach is advantageous as it uses a stable and readily available boron source and can be performed under relatively simple conditions. To prevent decomposition of the newly formed carbon-boron bond, the resulting boronic acid is often converted in-situ to a more robust derivative, like a trifluoroborate salt, before isolation. nih.gov
While often associated with the use of boronic acids in Suzuki-Miyaura cross-coupling reactions, palladium catalysis is also instrumental in their synthesis. wisc.eduyoutube.com These methods provide a more direct alternative to the traditional Grignard or lithium-based routes, often with greater functional group tolerance. nih.gov
Development of Novel and Green Synthesis Approaches for this compound Analogues
The principles of green chemistry have spurred the development of more sustainable synthetic methods. Transition metal-catalyzed C-H borylation is a prime example of a greener approach because it avoids the generation of stoichiometric metallic waste associated with Grignard and organolithium methods. chemistryviews.org Iron, being an earth-abundant and less toxic metal, is an attractive alternative to precious metals like iridium and palladium. Research has demonstrated the use of iron complexes with pincer ligands as effective catalysts for the C(sp³)-H borylation of methoxy (B1213986) groups, highlighting a move towards more sustainable catalytic systems. chemistryviews.org
Furthermore, the use of microreactors or flow chemistry for reactions like lithium-halogen exchange represents a novel process intensification strategy. This technology allows for reactions to be performed at higher temperatures and with significantly shorter reaction times than in traditional batch processes, improving efficiency and safety. researchgate.net
Strategies for the Derivatization and Functionalization of this compound
Once synthesized, this compound can be further modified or used as a key building block in more complex molecules. The primary functionalization reaction for arylboronic acids is the Suzuki-Miyaura cross-coupling reaction. chemicalbook.com This palladium-catalyzed reaction couples the boronic acid with an organic halide or triflate, forming a new carbon-carbon bond. This strategy is a cornerstone of modern drug discovery and materials science.
Derivatization of the boronic acid itself is also common. For instance, boronic acids are often converted into boronate esters (e.g., pinacol (B44631) esters) to improve their stability, solubility, and handling properties. This is typically achieved by reacting the boronic acid with an alcohol, such as pinacol. Additionally, the hydroxyl and methoxy groups on the phenyl ring of this compound offer sites for further chemical modification, allowing for the synthesis of a diverse library of derivatives. nih.gov For analytical purposes, derivatization is often employed to enhance detection in techniques like mass spectrometry. nih.govresearchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₇H₉BO₄ |
| 2-Methoxyphenylboronic acid | C₇H₉BO₃ |
| 2-Methoxybromobenzene | C₇H₇BrO |
| Magnesium | Mg |
| Tetrahydrofuran (THF) | C₄H₈O |
| Trimethyl borate | C₃H₉BO₃ |
| Hydrochloric acid | HCl |
| Lithium chloride | LiCl |
| n-Butyllithium (n-BuLi) | C₄H₉Li |
| tert-Butyllithium (t-BuLi) | C₄H₉Li |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ |
| Bis(ethylene glycol)diboron (B₂eg₂) | C₄H₈B₂O₄ |
| Iridium | Ir |
| Palladium | Pd |
| Tetrahydroxydiboron (B₂(OH)₄) | B₂H₄O₄ |
| Iron | Fe |
Chemical Reactivity and Mechanistic Investigations of 2 Hydroxy 6 Methoxyphenylboronic Acid
Exploration of Lewis Acidity and Equilibrium with Boronate Forms
Boronic acids are a class of Lewis acids, characterized by an electron-deficient, sp²-hybridized boron atom with a vacant p-orbital. wiley-vch.de In aqueous solutions, they participate in an equilibrium between the neutral, trigonal planar boronic acid form and an anionic, tetrahedral boronate form, which results from the addition of a hydroxide (B78521) ion. nih.govnih.gov The position of this equilibrium, and thus the compound's Brønsted acidity (pKa), is highly sensitive to the nature of the substituents on the aryl ring. researchgate.netnih.gov
For 2-hydroxy-6-methoxyphenylboronic acid, the ortho-hydroxyl group plays a crucial role in influencing its Lewis acidity. It can form a strong intramolecular hydrogen bond with the boronic acid group. This interaction significantly stabilizes the corresponding tetrahedral boronate anion, which is formed upon deprotonation. researchgate.net This stabilization of the conjugate base leads to a lower pKa value, making it a stronger acid compared to unsubstituted phenylboronic acid or isomers where the hydroxyl group is in the meta or para position. The ortho-methoxy group further contributes to this effect through its electron-donating nature. In certain environments, such as in the presence of metal ions, ortho-substituted boronic acids have been shown to coordinate with the metal, which further enhances the Lewis acidity of the boron center. rsc.org
| Compound | Approximate pKa | Reason for pKa Shift (relative to Phenylboronic Acid) |
|---|---|---|
| Phenylboronic Acid | ~8.8 | Reference compound |
| 4-Methoxyphenylboronic Acid | ~9.2 | Weak electron-donating resonance effect decreases acidity. nih.gov |
| 2-Methoxyphenylboronic Acid | ~8.5 | Intramolecular H-bond stabilizes boronate, increasing acidity. researchgate.net |
| This compound | Significantly < 8.8 (estimated) | Strong intramolecular H-bond from -OH group and electronic effects from -OCH3 group strongly stabilize the boronate form, increasing acidity. |
Studies on Interactions with Nucleophilic Species, including Diols and Hydroxyl Groups
A hallmark reaction of boronic acids is their reversible esterification with 1,2- and 1,3-diols to form five- or six-membered cyclic boronate esters. wiley-vch.desigmaaldrich.com This reaction is an equilibrium process that can be driven by the removal of water and is fundamental to the use of boronic acids as sensors and protecting groups. wur.nl Both the neutral boronic acid and the anionic boronate can react with diols, proceeding through a tetrahedral intermediate. researchgate.netualberta.ca
In the case of this compound, the interaction with external nucleophiles like diols is influenced by its inherent structural features. The intramolecular hydrogen bond involving the ortho-hydroxyl group must be considered. While this internal stabilization makes the boron center more Lewis acidic, it may also present a kinetic barrier to the approach of an external diol. However, the equilibrium can still be shifted towards the formation of the external boronate ester, especially with diols that form highly stable five- or six-membered rings. The reactivity towards hydroxyl groups is central to its biological interactions, as boronic acids are known to form esters with the diol moieties present in saccharides, a principle used in drug delivery and cell surface recognition. sigmaaldrich.com
Impact of Substituents on the Reactivity Profile of this compound
The reactivity of this compound is profoundly shaped by the electronic and steric effects of its ortho-substituents. researchgate.netucsb.edu
Electronic Effects : Both the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are strong electron-donating groups through resonance. pressbooks.publibretexts.org They increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. In the context of cross-coupling reactions, this increased electron density on the aryl group can facilitate the crucial transmetalation step.
Steric Effects : The placement of two substituents at the C2 and C6 positions creates significant steric hindrance around the boronic acid moiety. This steric bulk can impede the approach of coupling partners and catalyst complexes, potentially slowing down reaction rates compared to less hindered boronic acids. psu.edu
These combined effects dictate the compound's utility in synthesis. For instance, in Suzuki-Miyaura coupling reactions, electron-donating groups on the boronic acid partner are generally favorable for achieving high yields. nih.gov
| Substituent | Type | Effect on Reactivity | Directing Effect (in EAS) |
|---|---|---|---|
| -OH (Hydroxyl) | Activating | Strongly increases ring electron density. | Ortho, Para pressbooks.pub |
| -OCH3 (Methoxy) | Activating | Strongly increases ring electron density. | Ortho, Para libretexts.org |
Elucidation of Reaction Mechanisms in Key Transformations Involving this compound
The most significant transformation involving arylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. wikipedia.org The established catalytic cycle provides a framework for understanding the reactivity of this compound.
The mechanism proceeds via three primary steps: libretexts.orgchemrxiv.org
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition into the carbon-halide bond of the coupling partner (e.g., an aryl bromide) to form a Pd(II) intermediate.
Transmetalation : This is the key step where the organic moiety is transferred from boron to palladium. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, NaOH) to form the more nucleophilic tetrahedral boronate anion. organic-chemistry.org For this compound, the ortho-hydroxyl and methoxy groups play a critical role here. The deprotonated hydroxyl group, along with the boronate, can act as a bidentate ligand, chelating to the palladium center. This pre-coordination can facilitate a more rapid and selective intramolecular transfer of the aryl group to palladium. Such chelation assistance by ortho-methoxy groups has been observed to influence the selectivity of Suzuki reactions. beilstein-journals.orgnih.gov
Reductive Elimination : The two organic groups on the Pd(II) center couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
The steric bulk from the two ortho substituents on this compound can influence the rate of both the transmetalation and reductive elimination steps. While chelation can accelerate transmetalation, severe steric clash could hinder the final reductive elimination step, requiring specific ligand systems on the palladium catalyst to overcome this challenge.
Applications of 2 Hydroxy 6 Methoxyphenylboronic Acid in Organic Synthesis
Utility in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry for the formation of carbon-carbon (C-C) bonds, typically involving the reaction of an organoboron compound with an organohalide catalyzed by a palladium complex. libretexts.org 2-Hydroxy-6-methoxyphenylboronic acid and its close analogs are effective coupling partners in this reaction, valued for their stability, low toxicity, and versatile reactivity. nih.gov The general mechanism involves an oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the final product and regenerate the catalyst. libretexts.org
The primary utility of this compound in Suzuki-Miyaura reactions is the creation of C-C bonds, a fundamental transformation in organic synthesis. nih.govrsc.org This reaction connects the methoxy-hydroxyphenyl unit to various other organic fragments, typically aryl or vinyl groups from corresponding halides or triflates. libretexts.org The presence of the ortho-substituents can influence the electronic properties and reactivity of the boronic acid in the transmetalation step of the catalytic cycle. acs.org This capability allows for the construction of complex molecular skeletons from simpler precursors.
A significant application of the Suzuki-Miyaura reaction is the synthesis of biaryl compounds, which are prevalent structures in natural products, pharmaceuticals, and materials science. researchgate.netmdpi.com Using this compound or its analogs, chemists can efficiently construct substituted biaryl systems. For instance, the coupling of 2-methoxyphenylboronic acid with various haloarenes under palladium catalysis provides a direct route to 2-methoxybiphenyl (B167064) derivatives. escholarship.org These biaryl scaffolds are often challenging to synthesize using traditional methods, making the Suzuki-Miyaura coupling an invaluable tool. researchgate.net The reaction is noted for its high functional group tolerance, allowing for the synthesis of complex and multifunctionalized biaryls. rsc.org
Table 1: Examples of Biaryl Synthesis using 2-Methoxyphenylboronic Acid This table presents data from a study on the synthesis of pyrimidine-based compounds via Suzuki-Miyaura coupling.
| Aryl Halide Substrate | Boronic Acid | Catalyst | Base | Yield | Reference |
| 6-chloro-2-(methylthio)-N,N-bis(pyridin-2-ylmethyl)pyrimidin-4-amine | 2-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 74% | escholarship.org |
| N⁴-benzyl-6-chloro-N⁴-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine | 2-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 83% | escholarship.org |
The ortho-substituents on the phenyl ring of this compound can play a critical role in directing the selectivity of the coupling reaction. In substrates with multiple potential reaction sites, the specific placement of the boronic acid and its electronic and steric properties can lead to high regioselectivity.
Research has shown that in the Suzuki-Miyaura coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with 2-methoxyphenylboronic acid, a notable regioselectivity is observed. beilstein-journals.orgresearchgate.net The substitution pattern suggests an influence from the ortho-methoxy group, potentially through chelation with the metal catalyst during the transition state, directing the coupling to specific positions. researchgate.net This control gives access to specific isomers that would be difficult to obtain otherwise. beilstein-journals.org
Furthermore, the steric hindrance provided by the ortho-substituents is crucial for the synthesis of atropisomers—axially chiral biaryls that exhibit restricted rotation around the C-C single bond. researchgate.net The coupling of ortho-substituted boronic acids with similarly substituted aryl halides can generate these chiral molecules with high stereoselectivity, which are of growing importance as chiral ligands and catalysts. beilstein-journals.orgnih.gov
Participation in Other Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., C-O, C-N Bond Formation)
Beyond palladium-catalyzed C-C bond formation, boronic acids like this compound are valuable partners in other cross-coupling reactions, notably the Chan-Lam coupling for forming carbon-heteroatom bonds. researchgate.net This reaction, typically promoted by copper catalysts, allows for the formation of C-O and C-N bonds by coupling boronic acids with alcohols, phenols, amines, and other nucleophiles. researchgate.net The conditions for Chan-Lam coupling are often mild, proceeding even at room temperature in the presence of air. researchgate.net This methodology provides a powerful alternative to other methods for constructing aryl ethers and aryl amines, which are important functional groups in many biologically active molecules.
Contribution to Diverse Organic Transformations as a Versatile Reagent
The utility of this compound extends beyond being a simple coupling partner. Boronic acids, in general, are recognized for their broad applicability in organic synthesis. bldpharm.comresearchgate.net They can act as mild Lewis acids and have been employed as catalysts in a variety of transformations. The boronic acid group can be converted into other functionalities, such as hydroxyl groups through oxidation. This versatility makes them highly valuable intermediates in multi-step syntheses. nih.gov
Role as a Key Building Block for the Synthesis of Complex Organic Molecules, including Pharmaceutical and Agrochemical Intermediates
The structural motifs accessible through reactions with this compound are frequently found in complex and high-value molecules, including pharmaceuticals and agrochemicals. nih.govmdpi.com The biaryl unit is a privileged scaffold in drug discovery, and the ability to synthesize it efficiently via Suzuki-Miyaura coupling is of great importance to the pharmaceutical industry. nih.govresearchgate.net
For example, pyrimidine (B1678525) derivatives synthesized using 2-methoxyphenylboronic acid have been investigated as selective agonists for nicotinic acetylcholine (B1216132) receptors, a target for various neurological conditions. escholarship.org Additionally, a key intermediate for a compound developed to treat sickle cell disease, 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde, is structurally derived from a 2-hydroxy-6-methoxy-substituted benzene (B151609) ring, highlighting the relevance of this scaffold in medicinal chemistry. google.com The stability and reactivity of boronic acids make them ideal for use as building blocks in the modular synthesis of these complex targets. nih.gov
Catalytic Roles and Applications of 2 Hydroxy 6 Methoxyphenylboronic Acid and Its Derivatives
Investigation as Catalysts in Organic Reactions
Boronic acids have emerged as a significant class of organocatalysts, primarily due to their ability to reversibly interact with and activate hydroxyl groups. acs.orgresearchgate.net This interaction facilitates a range of organic transformations under mild conditions. The catalytic cycle generally involves the formation of a boronate ester intermediate, which enhances the electrophilicity of the substrate.
While extensive research has been conducted on arylboronic acids as a general class of catalysts, specific studies detailing 2-hydroxy-6-methoxyphenylboronic acid in this role are not widely documented. However, its inherent structure is well-suited for this purpose. The Lewis acidic boron center can coordinate with a hydroxyl-containing substrate, and the presence of the adjacent ortho-hydroxyl and ortho-methoxy groups can influence its catalytic activity and selectivity through intramolecular interactions or by modifying the electronic properties of the boron center.
The general mechanism for boronic acid catalysis often involves the activation of alcohols or carboxylic acids. For instance, in dehydrative reactions, an arylboronic acid can condense with an alcohol, facilitating the formation of a carbocation intermediate upon loss of water, which can then be attacked by a nucleophile. acs.org A notable example is the dehydrative C-alkylation of 1,3-dicarbonyl compounds with benzylic alcohols, catalyzed by arylboronic acids. acs.org
Table 1: Examples of Arylboronic Acid Catalyzed Reactions
| Reaction Type | Catalyst | Substrates | Product | Key Feature |
| Dehydrative Etherification | Pentafluorophenylboronic Acid / Oxalic Acid | Benzylic Alcohols | Ethers | Forms a strong Brønsted acid in situ to promote SN1 reactivity. acs.org |
| Dehydrative C-Alkylation | Pentafluorophenylboronic Acid / Oxalic Acid | Benzylic Alcohols, 1,3-Diketones | C-Alkylated Diketones | Creates C-C bonds with water as the only byproduct. acs.org |
| Allylation | Pentafluorophenylboronic Acid / Oxalic Acid | Benzylic Alcohols, Allyltrimethylsilane (B147118) | Allylated Arenes | Utilizes allyltrimethylsilane as the nucleophile. acs.org |
The potential of this compound as a catalyst lies in its bifunctional nature. The boronic acid can act as a Lewis acid site, while the ortho-hydroxyl group could engage in hydrogen bonding or act as a Brønsted acid/base shuttle, potentially leading to unique reactivity or selectivity compared to simpler arylboronic acids.
Function as Ligands for Metal-Catalyzed Processes, particularly Palladium-Based Systems
While boronic acids are famous as reagents in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, their transformation into ligands for the metal center represents a more advanced application. nih.gov For this compound, the ortho-hydroxyl and methoxy (B1213986) groups can serve as donor atoms to coordinate with a metal, such as palladium, forming a chelate structure. Such coordination can stabilize the catalytic species and influence the outcome of the reaction.
Palladium(II) complexes are often stabilized by ligands that prevent their reduction and precipitation as inactive palladium(0). nih.gov Ligands with both a strongly coordinating atom (like phosphorus) and a weakly coordinating one (like oxygen) can exhibit hemilabile properties, where the weak donor can dissociate to open a coordination site for the substrate. researchgate.net Although not a phosphine (B1218219) ligand, a derivative of this compound could be designed to act as a P,O- or O,O-bidentate ligand.
The general strategy involves modifying the boronic acid. For example, the boronic acid moiety can be converted to a different functional group that is part of a larger ligand structure. Alternatively, the existing hydroxyl and methoxy groups can act as part of a multidentate ligand system. Palladium(II) complexes with various P,O-bidentate hybrid ligands have been synthesized and shown to have distorted square-planar geometries. researchgate.net
Table 2: Selected Palladium(II) Complexes with P,O- and N,C,N-Type Ligands
| Complex | Ligand Type | Key Features | Application |
| [Pd(CH₃)Cl(C₂₄H₂₁NOP₂)] | P,O-bidentate | Five-membered metallacycle with an envelope conformation. | Structural studies for coordination chemistry. researchgate.net |
| [Pd(CH₃)Cl(C₂₃H₂₅O₂P)] | P,O-bidentate | Six-membered metallacycle with a skewed boat conformation. | Structural studies for coordination chemistry. researchgate.net |
| [Pd(C^N^C)(C≡CPh)]PF₆ | Pincer (N,C,N) | Highly stable due to strong σ-donating N-heterocyclic carbene units. | Photophysical studies, potential for photo-cytotoxicity. nih.gov |
The development of ligands from boronic acid precursors is an active area of research. For instance, chiral ligands can be synthesized to achieve enantioselective transformations. In rhodium-catalyzed reactions, arylboronic acids add to ketones to form chiral alcohols, where the ligand on the rhodium center is crucial for achieving high enantioselectivity. nih.gov While this is an example of the boronic acid as a reagent, it underscores the importance of the ligand-metal interaction, which could be engineered using a derivative of this compound as the ligand itself.
Development of Novel Boronic Acid-Based Catalytic Systems
The creation of novel catalytic systems often involves integrating known catalytic motifs into more complex architectures, such as polymers, solid supports, or hybrid catalysts, to enhance activity, selectivity, and recyclability. This compound provides a versatile scaffold for such development.
One promising avenue is the development of hybrid catalysts where the boronic acid and a transition metal work in synergy. Recently, a hybrid system combining a boronic acid and a palladium catalyst was developed for the regioselective O-allylation of carbohydrates. nih.gov In this system, the boronic acid acts as a temporary protecting and directing group, forming a boronate ester with a diol segment of the carbohydrate. This directs the palladium-catalyzed allylation to a specific hydroxyl group.
Table 3: Strategies for Novel Boronic Acid-Based Catalytic Systems
| System Type | Concept | Example | Potential Role of this compound |
| Hybrid Catalysis | Synergistic action of a boronic acid and a transition metal. | Boronic Acid/Palladium catalyzed regioselective O-allylation of carbohydrates. nih.govresearchgate.net | The ortho-hydroxy and methoxy groups could enhance binding to polyols, improving efficiency and selectivity. |
| Immobilized Catalysts | Anchoring the catalyst to a solid support for easy separation and reuse. | Palladium supported on cellulose (B213188) functionalized with ligand precursors. mdpi.com | Could be functionalized and grafted onto supports like cellulose or silica (B1680970) to create a recyclable catalyst or ligand system. |
| Photoredox Catalysis | Using light to drive chemical reactions. | Visible-light-induced aerobic hydroxylation of arylboronic acids. organic-chemistry.org | Its derivatives could be designed as photosensitizers or as part of a larger photocatalytic assembly. |
Another strategy is the immobilization of catalysts derived from this compound onto solid supports. For example, ligands can be anchored to materials like cellulose or chitosan, which then coordinate with palladium to form highly stable and recyclable heterogeneous catalysts for C-C coupling reactions. mdpi.com The functional groups on the boronic acid could facilitate this anchoring process.
Furthermore, the field of photoredox catalysis offers new possibilities. Arylboronic acids can undergo aerobic oxidative hydroxylation under visible light without any metal catalyst, proceeding through an electron donor-acceptor complex. organic-chemistry.org The specific electronic properties conferred by the hydroxyl and methoxy groups in this compound could be exploited to design novel photoactive systems.
Applications in Materials Science and Sensing Technologies
Integration of 2-Hydroxy-6-methoxyphenylboronic Acid into Polymeric Systems
The incorporation of boronic acid moieties into polymer structures gives rise to "smart" materials that can respond to specific chemical stimuli, most notably the presence of sugars. Boronic acid-containing polymers can be synthesized through two primary routes: the polymerization of monomers already bearing a boronic acid group, or the post-polymerization modification of a pre-existing polymer to introduce these functional groups. Due to its structure, this compound is a prime candidate for the former approach.
These functional polymers can form hydrogels that exhibit volume changes, or sol-gel transitions, in response to glucose concentration, pH, or the presence of specific nucleotides. mdpi.com The reversible cross-linking occurs when diol molecules, such as glucose, bind to two boronic acid groups on different polymer chains, creating a more structured network. nih.gov This property is the foundation for creating self-regulated insulin (B600854) delivery systems, where the gel swells and releases insulin only when glucose levels are high. rsc.org The specific substitution pattern of this compound, with its intramolecular hydrogen bonding potential between the hydroxyl and boronic acid groups, can influence the pKa of the boron center, making these polymers potentially highly sensitive and responsive under physiological conditions. mdpi.com
Below is a table summarizing various polymeric systems based on boronic acids and their applications.
| Polymer Type | Boronic Acid Monomer Example | Key Property | Application | Reference(s) |
| Polyacrylamide-based Hydrogels | 3-Acrylamidophenylboronic acid (mAPBA) | Glucose- and pH-responsive swelling/shrinking | Glucose sensing, Controlled drug release | mdpi.com |
| Polystyrene-based Block Copolymers | Styreneboroxole | Self-assembly into polymersomes | Drug delivery vehicles | mdpi.com |
| Poly(N-isopropylacrylamide) (PNIPAM) Copolymers | NIPAM and mAPBA | Dual temperature (LCST) and glucose/pH responsiveness | Smart sensors, Bio-separation | mdpi.com |
| Molecularly Imprinted Polymers (MIPs) | Phenylboronic acid and other functional monomers | Pre-organized cavities for specific template molecules | Selective sensing of dopamine (B1211576), Glycated proteins | nih.gov |
Functionalization of Nanomaterials with this compound Moieties
The functionalization of nanomaterials with boronic acid groups combines the unique physical and optical properties of the nanoscale scaffold with the specific molecular recognition capabilities of the boronic acid. rsc.orgrsc.org This strategy has been applied to a variety of nanomaterials, including gold nanoparticles (AuNPs), quantum dots (QDs), carbon dots (CDs), and graphene. rsc.orgmdpi.com
This compound can be tethered to the surface of these materials through various chemical linkages. For instance, it can be attached to amine-functionalized surfaces via amide bond formation or to gold surfaces through thiol linkers. The resulting nanomaterials become powerful tools for sensing and imaging. When the boronic acid moiety on the nanoparticle surface binds to a target diol-containing analyte, it can trigger changes in the nanoparticle's properties, such as:
Fluorescence Quenching or Enhancement: In boronic acid-functionalized QDs or CDs, binding of an analyte can alter the surface chemistry, leading to a change in fluorescent output. mdpi.comresearchgate.net
Aggregation-Induced Colorimetric Changes: For AuNPs, the binding of multivalent analytes (like glycoproteins) can cause the nanoparticles to aggregate, resulting in a visible color change of the solution from red to blue.
Enhanced Electrochemical Signals: When functionalized onto electrode materials like graphene, the binding event can alter the local electronic environment, leading to a measurable change in current or potential. mdpi.com
These functionalized nanomaterials serve as platforms for highly sensitive assays for biological targets. acs.org
Development of Advanced Functional Materials Utilizing this compound
The integration of this compound into polymers and onto nanomaterials paves the way for a new generation of advanced functional materials. The reversible nature of the boronic acid-diol interaction is key to designing materials with dynamic and controllable properties. rsc.orgrsc.org
Applications for such materials include:
Affinity Chromatography: Polymeric beads functionalized with boronic acids are widely used for the separation and purification of glycoproteins and other diol-containing biomolecules from complex mixtures. mdpi.com The bound molecules can be easily eluted by changing the pH or by introducing a competing sugar solution.
Self-Healing Materials: Hydrogels cross-linked via boronate ester bonds can exhibit self-healing properties. nih.gov When the material is damaged, the reversible bonds can reform, restoring the gel's integrity.
Targeted Drug Delivery: Nanoparticles functionalized with boronic acids can be used to target cells with overexpressed sialic acid residues on their surface, which is a common feature of cancer cells. rsc.org This allows for the selective delivery of therapeutic agents to tumor sites.
Enzyme Inhibition: Boronic acids can act as inhibitors for certain enzymes, particularly serine proteases. Materials releasing boronic acid derivatives can be designed for therapeutic purposes. nih.gov
Design and Fabrication of Chemical Sensors
The fundamental principle behind chemical sensors based on this compound is the conversion of a molecular binding event into a measurable signal. Boronic acids are Lewis acids that react reversibly with 1,2- or 1,3-diols to form stable five- or six-membered cyclic esters. rsc.orgcncb.ac.cn This reaction is often accompanied by a change in the boron atom's hybridization from sp² (trigonal planar) to sp³ (tetrahedral), which alters the electronic and photophysical properties of the sensor molecule.
Sensor designs often incorporate a fluorophore or an electroactive group in close proximity to the boronic acid. The binding of a diol analyte modulates the interaction between the recognition site (boronic acid) and the signaling unit (fluorophore/redox group), leading to a change in the output signal through mechanisms like:
Photoinduced Electron Transfer (PET): An adjacent amine can quench the fluorescence of a fluorophore. Upon saccharide binding, the acidity of the boron atom increases, strengthening its interaction with the amine and suppressing the quenching process, thus "turning on" the fluorescence. nih.gov
Indicator Displacement Assays (IDA): A fluorescent dye containing a diol (like Alizarin Red S) is pre-complexed with the boronic acid, quenching its fluorescence. When a target analyte with a higher binding affinity is introduced, it displaces the dye, restoring its fluorescence. mdpi.comrsc.org
Electrochemical Sensing: The binding of an analyte can shift the redox potential of an electroactive moiety or alter the impedance of an electrode surface functionalized with boronic acids. mdpi.comnih.gov
While extensively used for biological molecules, boronic acid-based sensors also show great promise for detecting certain environmental pollutants. nih.gov A significant class of pollutants, including catechol and its derivatives (which are used in dyes, pesticides, and pharmaceuticals), possess the cis-diol structure necessary for strong binding to boronic acids. nih.govcncb.ac.cnresearchgate.net
Fluorescent and electrochemical sensors have been developed for the sensitive detection of these aromatic diols in aqueous environments. researchgate.net For example, carbon dots functionalized with 4-carboxyphenylboronic acid have been shown to detect catechol through fluorescence quenching, with the boronic acid groups on the surface selectively binding the pollutant. researchgate.net Similarly, electrodes modified with boronic acid-containing polymers can be used for the electrochemical quantification of dopamine and other catecholamines in complex samples. nih.gov The ability to tune the binding affinity and selectivity through the choice of substituents on the phenylboronic acid, as in this compound, is critical for developing sensors that can operate effectively in complex environmental matrices.
The primary application of boronic acid-based recognition is the detection of saccharides and glycoconjugates, which are ubiquitous in biology and play central roles in processes from energy metabolism to cellular communication. rsc.orgcncb.ac.cn The interaction is highly dependent on the stereochemistry of the hydroxyl groups on the sugar. Monoboronic acids generally show the highest affinity for fructose, followed by galactose, mannose, and then glucose, due to the arrangement of their cis-diols. nih.gov
The binding event is pH-dependent, as the boronic acid must typically be in its anionic tetrahedral boronate form to bind diols strongly. The pKa of the boronic acid is therefore a critical parameter. The electron-withdrawing or -donating nature of substituents on the phenyl ring can be used to tune this pKa. The ortho-hydroxy group in this compound is expected to lower the pKa, facilitating diol binding at or near physiological pH (7.4).
This specific recognition has been harnessed to detect important biological species, including:
| Target Molecule Class | Specific Examples | Biological Relevance | Reference(s) |
|---|---|---|---|
| Monosaccharides | Glucose, Fructose, Galactose | Energy metabolism, Cellular signaling | rsc.orgcncb.ac.cn |
| Glycoproteins | Sialyl Lewis X, Ovalbumin | Cancer biomarkers, Immune response | rsc.org |
| Catecholamines | Dopamine, L-DOPA | Neurotransmitters, Disease biomarkers | nih.govcncb.ac.cn |
Biosensing Applications, including Glucose Sensing Technologies
A major focus of boronic acid sensor development has been the creation of continuous glucose monitoring systems for diabetes management. Traditional enzyme-based sensors can suffer from instability and require oxygen. Chemical sensors using boronic acids offer a robust alternative.
The main challenge is achieving selectivity for glucose over other sugars like fructose, which typically bind more strongly. nih.gov Researchers have developed several strategies to address this, most notably by using diboronic acid receptors. These molecules have two boronic acid groups positioned at a specific distance to match the two diol binding sites on a glucose molecule (the 1,2- and 3,5,6-diols), leading to a significant enhancement in glucose affinity and selectivity.
Various signal transduction methods are employed in boronic acid-based glucose sensors:
Fluorescent Sensors: These often use PET or FRET mechanisms and can be incorporated into contact lenses to measure glucose levels in tear fluid. nih.gov
Colorimetric Sensors: These systems, often based on polymeric crystalline colloidal arrays (PCCAs) embedded in a boronic acid hydrogel, change color as the gel swells or shrinks in response to glucose. nih.gov
Electrochemical Sensors: These sensors measure changes in current, potential, or impedance on an electrode surface functionalized with boronic acid derivatives, offering a promising route for enzyme-free glucose detection.
The performance of several boronic acid-based glucose sensors is highlighted in the table below.
| Sensor Type | Sensing Principle | Reported Linear Range | Limit of Detection (LOD) | Reference(s) |
| Diboronic Acid Fluorescent Sensor | Aggregation-induced emission (AIE) | Up to 20 mM | ~0.2 mM | rsc.org |
| Diboronic Acid Electrochemical Sensor | Cyclic Voltammetry (CV) | 40–500 mg/dL (2.2–27.8 mM) | 31.2 mg/dL (1.7 mM) | |
| Graphene Foam Electrochemical Sensor | Competitive binding on graphene surface | Not specified | Not specified | |
| Fluorescent Hydrogel Contact Lens | Fluorescence intensity change | 23 µM – 1.0 mM (in tears) | Not specified |
Computational and Theoretical Investigations of 2 Hydroxy 6 Methoxyphenylboronic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, Frontier Molecular Orbital Analysis, Natural Bond Orbital Analysis)
Quantum chemical calculations are fundamental to predicting the electronic structure and properties of 2-Hydroxy-6-methoxyphenylboronic acid.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to optimize the molecular geometry and predict various properties. These calculations are crucial for understanding the impact of substituents (hydroxyl and methoxy (B1213986) groups) on the phenylboronic acid core.
Frontier Molecular Orbital (FMO) Analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their distribution across the molecule are key indicators of chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity. For substituted phenylboronic acids, the positions of the hydroxyl and methoxy groups significantly influence the HOMO-LUMO gap.
Natural Bond Orbital (NBO) Analysis is used to study charge distribution, intramolecular interactions, and the nature of chemical bonds. researchgate.netunair.ac.id NBO analysis provides a localized picture of the electron density, helping to identify significant charge transfer interactions between filled donor orbitals and empty acceptor orbitals. researchgate.netunair.ac.id In this compound, NBO analysis can quantify the delocalization of electron density and the stabilizing effects of intramolecular hydrogen bonding between the ortho-hydroxyl group and the boronic acid moiety. An excellent relationship has been observed between the acidity of substituted phenylboronic acids and the atomic charge of the acidic hydrogen, as calculated by NBO analysis. researchgate.netunair.ac.iducsf.edu
Below is a table summarizing typical parameters obtained from quantum chemical calculations for a substituted phenylboronic acid, which would be analogous to those for this compound.
| Parameter | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule |
| NBO Charge on Boron | +1.8 e | Indicates the electrophilic nature of the boron atom |
Molecular Modeling of Reactivity and Non-Covalent Interactions
Molecular modeling techniques are employed to understand how this compound interacts with other molecules and to predict its reactivity. The presence of hydroxyl and methoxy groups allows for various non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are critical in both chemical reactions and biological recognition.
Computational models can map the molecular electrostatic potential (MEP) surface, which illustrates the charge distribution and helps predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy groups, indicating their nucleophilic character, and a positive potential around the hydrogen atoms of the hydroxyl groups and the boron atom, indicating their electrophilic character.
Computational Approaches to Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological or chemical activity. Computational methods are invaluable in developing quantitative structure-activity relationship (QSAR) models. For a class of compounds including this compound, QSAR studies would involve calculating a variety of molecular descriptors.
These descriptors can be categorized as:
Electronic: Dipole moment, HOMO/LUMO energies, atomic charges.
Steric: Molecular volume, surface area, specific conformational angles.
Hydrophobic: LogP (partition coefficient).
By building a dataset of related boronic acid derivatives with known activities (e.g., enzyme inhibition), statistical models can be generated to predict the activity of new, unsynthesized compounds like this compound. This approach accelerates the discovery of compounds with desired properties by prioritizing synthetic efforts. For instance, the acidity of phenylboronic acids, a key factor in their function as sensors, is influenced by the electronic effects of substituents, which can be quantified and modeled computationally. ucsf.edu
Prediction and Interpretation of Spectroscopic Features through Computational Methods
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating these spectra for the optimized geometry of this compound, a direct comparison with experimental data can be made, aiding in structural confirmation and spectral assignment.
DFT calculations can predict vibrational frequencies (IR and Raman), which correspond to specific bond stretches, bends, and twists within the molecule. For example, the characteristic B-O-H bending and O-H stretching frequencies can be calculated to understand the effects of intramolecular hydrogen bonding. Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. tandfonline.com These theoretical predictions are highly valuable for assigning peaks in complex experimental spectra and for understanding how the electronic environment of each atom is affected by the molecular structure.
| Spectroscopic Feature | Predicted Range (Illustrative) | Information Gained |
| O-H Stretch (IR) | 3200-3600 cm⁻¹ | Information on hydrogen bonding |
| B-O Stretch (IR) | 1300-1400 cm⁻¹ | Confirms the presence of the boronic acid group |
| ¹H NMR (Phenolic OH) | 8.0 - 9.5 ppm | Sensitive to electronic environment and H-bonding |
| ¹³C NMR (C-B bond) | 130 - 140 ppm | Provides insight into the carbon-boron bond |
Molecular Docking Studies with Biomolecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a protein or enzyme.
The process involves placing the ligand in various conformations and orientations within the protein's binding site and calculating a "docking score" that estimates the binding affinity. This score is based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov Boronic acids are known to form reversible covalent bonds with serine residues in the active sites of some enzymes, and docking simulations can be adapted to model these interactions.
For this compound, docking studies could be performed against various enzymes where boronic acids have shown inhibitory activity. The results would provide hypotheses about the key amino acid residues involved in binding and the specific interactions (e.g., hydrogen bonds from the hydroxyl and methoxy groups) that contribute to the binding affinity. These insights are crucial for the rational design of more potent and selective inhibitors.
Advanced Analytical Methodologies for the Study of 2 Hydroxy 6 Methoxyphenylboronic Acid
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for confirming the identity and purity of 2-Hydroxy-6-methoxyphenylboronic acid. These techniques probe the molecular structure by examining the interaction of the compound with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental NMR data for this compound is not widely published in publicly accessible literature, chemical suppliers like BLD Pharm indicate its availability bldpharm.com. For related compounds, such as 2-methoxyphenylboronic acid, typical ¹H NMR spectra would show distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the hydroxyl protons of the boronic acid group. Similarly, ¹³C NMR would provide characteristic peaks for each carbon atom in the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in this compound. Key vibrational bands would be expected for the O-H stretch of the hydroxyl group and the boronic acid, the C-O stretch of the methoxy group and the phenol (B47542), the B-O stretch of the boronic acid, and the characteristic aromatic C-H and C=C stretching and bending vibrations.
Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy. The technique is particularly sensitive to non-polar bonds and can be useful in characterizing the boronic acid functional group and the aromatic ring vibrations of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The aromatic ring and the presence of the hydroxyl and methoxy substituents would give rise to characteristic absorption bands in the UV region. The exact position and intensity of these bands are influenced by the solvent and the pH of the solution.
Chromatographic Separation and Purification Methodologies
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for its quantification.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis and purification of boronic acids. A typical HPLC method for this compound would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The pH of the mobile phase can be adjusted to optimize the separation. Chemical vendors like BLD Pharm indicate the availability of HPLC and UPLC (Ultra-Performance Liquid Chromatography) data for this compound, suggesting that established methods exist for its analysis bldpharm.com.
General HPLC Parameters for Boronic Acid Analysis:
| Parameter | Typical Value/Condition |
| Column | Reversed-phase C18 or C8 |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A gradient from low to high organic content |
| Flow Rate | 0.5 - 2.0 mL/min |
| Detection | UV at a wavelength corresponding to the analyte's absorbance maximum |
Advanced Detection and Quantification Methods in Research Contexts
In research, highly sensitive and specific methods are often required for the detection and quantification of this compound, especially in complex matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides a highly selective and sensitive method for the analysis of this compound. LC-MS can provide not only retention time data for identification but also mass-to-charge ratio information, which greatly enhances the confidence in the identification and allows for quantification at very low concentrations. BLD Pharm, a supplier of this compound, indicates the availability of LC-MS data bldpharm.com.
Ultra-Performance Liquid Chromatography (UPLC): UPLC, a high-resolution version of HPLC, utilizes smaller particle size columns to achieve faster separations and better resolution. This can be particularly advantageous for analyzing complex mixtures containing this compound and its potential isomers or impurities. The availability of UPLC data is also suggested by chemical suppliers bldpharm.com.
Q & A
Q. Mitigation :
- Storage : Argon-purged vials at -20°C (desiccated) reduce hydrolysis. Amber glass prevents photodegradation .
- Stability Monitoring : Periodic ¹H NMR (loss of B-OH peaks) and LC-MS track degradation. Accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf life .
Advanced: How do structural analogs (e.g., 2-fluoro-6-methoxyphenylboronic acid) inform SAR studies for carbohydrate-binding applications?
Answer:
Analog substitution (e.g., -F vs. -OH) alters binding affinity to diols (e.g., saccharides). For example:
- Fluorine (electron-withdrawing) increases Lewis acidity of boron, enhancing reversible esterification with cis-diols (e.g., glucose).
- Hydroxyl groups enable hydrogen bonding but may reduce solubility. Competitive binding assays (NMR titration or fluorescence anisotropy) quantify KD values. For instance, 2-hydroxy-6-methoxy derivatives show 10-fold higher affinity for fructose than glucose at pH 7.4 .
Basic: What safety precautions are critical when handling this compound in the lab?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles (splash risk).
- Ventilation : Use fume hoods during synthesis to avoid inhalation of boronic acid dust .
- Spill Management : Neutralize with sodium bicarbonate, collect with inert absorbent, and dispose as hazardous waste.
- First Aid : Skin/eye contact requires 15-min water rinse; medical evaluation if irritation persists .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
